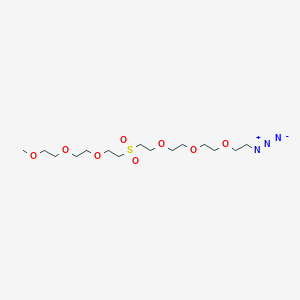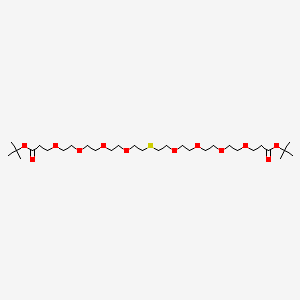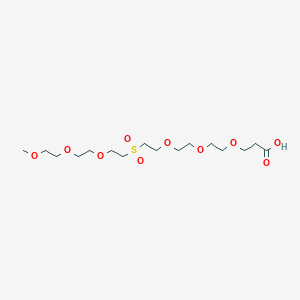
m-PEG3-Sulfone-PEG3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG3-Sulfone-PEG3-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a sulfone group and an azide group, making it a versatile reagent in various chemical reactions, particularly in click chemistry. The compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-Sulfone-PEG3-azide typically involves the reaction of PEG derivatives with sulfone and azide groups. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group reacts with an alkyne group in the presence of a copper catalyst . This reaction is known for its high efficiency and specificity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the compound meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG3-Sulfone-PEG3-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azide and alkyne groups.
DBCO and BCN: Used in SPAAC reactions to react with the azide group without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are typically triazole derivatives, which are stable and useful in various applications, including bioconjugation and material science .
Aplicaciones Científicas De Investigación
m-PEG3-Sulfone-PEG3-azide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of m-PEG3-Sulfone-PEG3-azide primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings, which are crucial in the formation of PROTACs. These PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins, thereby modulating biological pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG3-Sulfone-PEG3-amine: Similar in structure but contains an amine group instead of an azide group.
m-PEG3-Sulfone-PEG3-thiol: Contains a thiol group, making it reactive with different types of functional groups compared to the azide group.
Uniqueness
m-PEG3-Sulfone-PEG3-azide is unique due to its azide group, which allows it to participate in highly specific and efficient click chemistry reactions. This makes it particularly valuable in the synthesis of PROTACs and other bioconjugates, where precision and stability are crucial .
Propiedades
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O8S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-17-18-16/h2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRNNKUSZIHIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














